molecular formula C11H11ClN2O B13649133 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13649133
M. Wt: 222.67 g/mol
InChI Key: YMAIBGGIRBAYLC-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone scaffold. Its structure includes a chloro substituent at position 2, an ethyl group at position 3, and a methyl group at position 7 (Figure 1). The substituent arrangement influences its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-3-ethyl-7-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11ClN2O/c1-3-8-10(12)13-9-5-4-7(2)6-14(9)11(8)15/h4-6H,3H2,1-2H3

InChI Key

YMAIBGGIRBAYLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CN2C1=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as palladium or iodine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrido[1,2-a]pyrimidin-4-ones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a CXCR3 antagonist, it binds to the CXCR3 receptor, inhibiting its activity and thereby modulating immune responses. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Implications Reference
2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Cl, 3-Et, 7-Me 251.71* Moderate lipophilicity; potential for CNS activity due to compact substituents. N/A
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride 3-(CH₂CH₂Cl), 2-Me 286.17 Increased polarity from HCl salt; possible enhanced solubility in aqueous media.
3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one 7-OMe, 3-(CH₂CH₂Cl), saturated 6–9 positions 311.79 Methoxy group improves metabolic stability; saturation reduces ring rigidity.
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-(CH₂CH₂-piperidine-fluorobenzisoxazole), 2-Me 466.94 Fluorinated aromatic moiety enhances target binding affinity; complex pharmacokinetics.
2-(Chloromethyl)-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one 2-(CH₂Cl), 7-NO₂ 239.62 Nitro group increases electrophilicity; potential reactivity in nucleophilic substitution.

*Calculated using standard atomic weights.

Key Comparative Insights

Substituent Position and Electronic Effects: The 2-chloro group in the target compound (vs. 7-Methyl in the target (vs. 7-methoxy in ) decreases electron-donating capacity, which may reduce metabolic oxidation but increase lipophilicity.

Functional Group Complexity :

  • The fluorobenzisoxazole-piperidine moiety in confers high target specificity but may limit blood-brain barrier penetration due to increased molecular weight (>450 g/mol).

Solubility and Salt Forms :

  • Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for oral bioavailability, whereas the neutral target compound may require formulation optimization.

Biological Activity

2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound belonging to the pyrido[1,2-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is C9H10ClN3OC_9H_{10}ClN_3O with a molecular weight of approximately 199.65 g/mol. Its structure features a chloroethyl side chain and a pyrimidine ring system, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives, including 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which demonstrated effective inhibition against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundActivityIC50 (µM)
2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneAntibacterial15.6
Control (Ciprofloxacin)Antibacterial0.5

Antitumor Activity

The compound has shown promise in antitumor applications through its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.0
HeLa (Cervical Cancer)8.5

The biological activity of 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a potent inhibitor of DHFR, disrupting folate metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrido[1,2-a]pyrimidines against resistant bacterial strains. 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 15.6 µM.

Case Study 2: Antitumor Potential

Another investigation assessed the antitumor potential in vivo using xenograft models. The compound significantly reduced tumor size in treated mice compared to controls, demonstrating its therapeutic potential in cancer treatment.

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